(R)-3-Ureidoisobutyrate
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Overview
Description
®-3-Ureidoisobutyrate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a ureido group attached to an isobutyrate backbone, which imparts specific chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ureidoisobutyrate typically involves the reaction of isobutyric acid derivatives with urea under controlled conditions. One common method includes the use of isobutyric acid chloride, which reacts with urea in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of ®-3-Ureidoisobutyrate may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-3-Ureidoisobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Ureido derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Ureidoisobutyrate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, ®-3-Ureidoisobutyrate is investigated for its potential role in metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine
In medicine, ®-3-Ureidoisobutyrate is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity that could be harnessed for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, ®-3-Ureidoisobutyrate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and the development of advanced materials.
Mechanism of Action
The mechanism of action of ®-3-Ureidoisobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways or cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Ureidoisobutyrate: The enantiomer of ®-3-Ureidoisobutyrate, which may exhibit different biological activity due to its stereochemistry.
N-Carbamoyl-β-alanine: A structurally similar compound with a carbamoyl group instead of a ureido group.
Ureidoisobutyric acid: A related compound with a similar backbone but different functional groups.
Uniqueness
®-3-Ureidoisobutyrate is unique due to its specific stereochemistry and the presence of the ureido group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in scientific research and industrial applications.
Biological Activity
(R)-3-Ureidoisobutyrate, also known as N-carbamyl-beta-aminoisobutyric acid, is a compound that plays a significant role in the metabolism of pyrimidines and has potential therapeutic applications. Its biological activity is closely linked to its involvement in the catabolism of nucleobases, particularly uracil and thymine. Understanding its biological activity can provide insights into its potential uses in medicine and agriculture.
This compound is a product of the reductive pyrimidine degradation pathway. This pathway involves several key enzymes:
- Dihydropyrimidine Dehydrogenase (DPD) : Catalyzes the reduction of uracil or thymine to dihydrouracil or dihydrothymine.
- Dihydropyrimidinase (DHP) : Cleaves the ring structures to form β-ureidopropionate or ureidoisobutyrate.
- β-Ureidopropionase (β-UP) : Further hydrolyzes these intermediates into simpler compounds.
The enzymatic activity of β-UP is particularly important as it regulates the levels of pyrimidine metabolites, which are crucial for nucleic acid synthesis and cellular function .
Kinetic Properties
The kinetic parameters of β-UP have been studied extensively, showing variations based on substrate concentration and enzyme conditions. For example, studies have reported a kcat/Km value for Osb-UP (a variant of β-UP) at approximately 1.8×104s−1M−1, indicating a high catalytic efficiency in converting ureidoisobutyrate to ammonia and other products .
Case Studies
Case Study 1: Role in Cancer Therapy
Research has indicated that deficiencies in enzymes involved in pyrimidine metabolism can lead to severe side effects in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil. The accumulation of toxic metabolites due to impaired catabolism can result in neurological disorders and increased toxicity . Understanding the role of this compound in this pathway could lead to better management strategies for such patients.
Case Study 2: Agricultural Applications
In agricultural research, this compound has been studied for its potential benefits in plant growth and stress responses. For instance, plants exhibiting enhanced levels of ureide metabolites like allantoin have shown increased resistance to salt stress, suggesting that manipulation of pyrimidine metabolism could improve crop resilience .
Kinetic Parameters of β-Ureidopropionase
Enzyme | kcat (s^-1) | Km (mM) | kcat/Km (s^-1M^-1) |
---|---|---|---|
Osb-UP | 64 | 0.0036 | 1.8×104 |
Human β-UP | 50 | 0.005 | 1.0×104 |
Impact on Microbial Communities
A study investigating the effects of dietary changes on fecal microbiota highlighted significant shifts in microbial populations correlating with the administration of diets rich in compounds like this compound:
Treatment Group | Genera Increased | Genera Decreased |
---|---|---|
Citrus Pulp Diet | Coprococcus, Eubacterium | Clostridium, Enterorhabdus |
These findings suggest that this compound may influence gut microbiota composition, potentially affecting host health .
Properties
Molecular Formula |
C5H10N2O3 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2R)-3-(carbamoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/t3-/m1/s1 |
InChI Key |
PHENTZNALBMCQD-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)N)C(=O)O |
Canonical SMILES |
CC(CNC(=O)N)C(=O)O |
Origin of Product |
United States |
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